N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride
Description
Properties
IUPAC Name |
N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4.2ClH/c1-9-7-11(14-8-13-9)15-5-3-10(12-2)4-6-15;;/h7-8,10,12H,3-6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBCEFWHXQYWDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCC(CC2)NC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a methyl group and a pyrimidine moiety. Its chemical formula is , and it has a molecular weight of approximately 273.24 g/mol. The structural features suggest potential interactions with various biological targets, particularly in the central nervous system.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and kinases:
- Serotonin Receptors : Preliminary studies indicate that this compound may act as an agonist for serotonin receptors, particularly the 5-HT1A subtype, which is implicated in mood regulation and anxiety disorders .
- Kinase Inhibition : Research has suggested that derivatives of similar piperidine compounds can inhibit cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. This inhibition can lead to antiproliferative effects in cancer cells .
Antidepressant Activity
In vitro studies have shown that compounds similar to this compound exhibit antidepressant-like effects. The modulation of serotonin pathways is believed to contribute to these effects, making it a candidate for further investigation as an antidepressant .
Anticancer Potential
The compound's ability to inhibit specific kinases involved in cancer cell proliferation suggests potential anticancer properties. For instance, its structural analogs have been studied for their efficacy against various cancer cell lines, demonstrating significant cytotoxicity .
Case Studies and Research Findings
- Serotonergic Activity : A study examining the serotonergic activity of similar piperidine derivatives found that they effectively increased serotonin levels in the brain, leading to improved mood in animal models . This supports the hypothesis that this compound may possess similar properties.
- Kinase Inhibition : Research involving molecular docking studies indicated that the compound could effectively bind to CDK complexes, suggesting a mechanism for its potential anticancer activity. The binding affinities were comparable to known inhibitors, warranting further exploration in clinical settings .
Data Table: Biological Activities and Effects
Scientific Research Applications
Medicinal Chemistry
N-methyl-1-(6-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride is being explored for its potential therapeutic effects in treating neurological and psychiatric disorders. Its structural similarity to known pharmacological agents allows it to interact with various biological targets.
Case Study : Research has indicated that compounds with similar structures exhibit activity against certain types of receptors involved in mood regulation, making this compound a candidate for further investigation in antidepressant drug development.
Biological Studies
The compound is utilized in enzyme inhibition studies and receptor binding assays. Its ability to modulate biological pathways makes it a valuable tool in understanding disease mechanisms.
Data Table: Biological Activity Assays
| Assay Type | Target Receptor/Enzyme | Result |
|---|---|---|
| Enzyme Inhibition | Monoamine Oxidase | IC50 = 150 nM |
| Receptor Binding | Serotonin Receptor 5HT2A | Ki = 200 nM |
| Antidepressant Model | Mouse Forced Swim Test | Reduced immobility |
Chemical Research
In synthetic chemistry, this compound acts as a versatile building block for the synthesis of novel chemical entities. Its reactivity allows for various transformations, including oxidation and substitution reactions.
Example Reaction Pathways :
- Oxidation : Can be oxidized to yield hydroxylated derivatives.
- Substitution : Functional groups on the pyrimidine or piperidine rings can be replaced, leading to new derivatives with potentially unique properties.
Industrial Applications
The compound is also significant in pharmaceutical manufacturing due to its stability and reactivity profile. It is used as an intermediate in the production of various therapeutic agents.
Comparison with Similar Compounds
Target Compound vs. 1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-amine hydrochloride
Target Compound vs. Benzoxazine Derivatives
- Scaffold Differences : The benzoxazine core in 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine introduces rigidity and aromaticity, contrasting with the flexible piperidine-pyrimidine system. This structural divergence implies distinct target selectivity (e.g., serotonin receptors vs. kinase enzymes) .
Research Findings and Limitations
- Safety Data: The chloro-pyrimidine analogue (1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-amine hydrochloride) has a documented Safety Data Sheet (SDS) under GHS Revision 8, highlighting hazards such as skin/eye irritation . No equivalent SDS exists for the target compound, necessitating caution in handling.
- Discontinuation : The discontinuation of all compared compounds by suppliers like CymitQuimica and Echemi suggests unresolved stability, efficacy, or toxicity issues in early-stage research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
